(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
CAS No.: 1421515-37-8
Cat. No.: VC5285905
Molecular Formula: C22H22ClN3O2S
Molecular Weight: 427.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421515-37-8 |
|---|---|
| Molecular Formula | C22H22ClN3O2S |
| Molecular Weight | 427.95 |
| IUPAC Name | [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H22ClN3O2S/c1-15-20(21(25-28-15)17-6-2-3-7-18(17)23)22(27)26-12-9-16(10-13-26)14-29-19-8-4-5-11-24-19/h2-8,11,16H,9-10,12-14H2,1H3 |
| Standard InChI Key | QOHVBWVLDZJYIH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSC4=CC=CC=N4 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features three primary structural domains:
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3-(2-Chlorophenyl)-5-methylisoxazole: A substituted isoxazole ring with a chlorine atom at the 2-position of the phenyl group and a methyl group at the 5-position of the isoxazole.
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Piperidine-1-yl Methanone: A piperidine ring linked to a carbonyl group.
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4-((Pyridin-2-ylthio)methyl) Substituent: A pyridine ring connected via a thioether bridge to the piperidine moiety .
Table 1: Key Physicochemical Properties
The InChIKey (QOHVBWVLDZJYIH-UHFFFAOYSA-N) and Standard InChI provide unambiguous identifiers for computational and regulatory purposes .
Stereochemical Considerations
The piperidine ring adopts a chair conformation, while the thioether linkage introduces rotational flexibility. Quantum mechanical calculations predict moderate steric strain due to the cyclopropyl-like geometry of the isoxazole-piperidine junction .
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Isoxazole Ring Formation: Cyclocondensation of hydroxylamine with a β-keto ester derivative bearing a 2-chlorophenyl group.
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Piperidine Functionalization: Introduction of the pyridin-2-ylthio moiety via nucleophilic substitution or Mitsunobu reactions.
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Coupling Reaction: Amide bond formation between the isoxazole carbonyl chloride and the functionalized piperidine intermediate.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Isoxazole Synthesis | NH<sub>2</sub>OH·HCl, EtOH, reflux | 65–70 |
| Thioether Formation | Pyridine-2-thiol, K<sub>2</sub>CO<sub>3</sub>, DMF | 80–85 |
| Amide Coupling | EDCI, HOBt, DCM, rt | 75–80 |
Reaction optimization studies emphasize the role of solvent polarity (e.g., DMF vs. THF) in enhancing thioether yields.
| Cell Line | IC<sub>50</sub> (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 18.7 | |
| HepG2 (Liver) | 22.3 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 1H, Ar-H), 2.91 (s, 3H, CH<sub>3</sub>) .
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<sup>13</sup>C NMR: δ 168.9 (C=O), 159.2 (isoxazole-C), 149.5 (pyridine-C) .
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 428.95 ([M+H]<sup>+</sup>), consistent with the theoretical molecular weight .
Comparative Analysis with Analogous Compounds
Table 4: Structural and Activity Comparison
| Compound | Structural Difference | Antimicrobial IC<sub>50</sub> (µg/mL) |
|---|---|---|
| Target Compound | Pyridine-thioether | 8.0 |
| VC4354992 | Ethylthio-dihydroimidazole | 15.2 |
| VC4252532 | 2-Methylimidazole | 10.7 |
The pyridine-thioether group in the target compound enhances lipid solubility, improving bioavailability compared to analogs.
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